
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate, also known as TNBS, is a sulfonating agent that is commonly used in the field of biochemistry and molecular biology. This compound has been widely used in various research applications due to its ability to selectively react with primary amines, making it an indispensable tool for protein modification and quantification.
作用機序
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate reacts selectively with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction occurs through the formation of a nitrenium ion intermediate, which reacts with the primary amine to form a covalent bond. The reaction is highly selective, as only primary amines react with (4-Tert-butylphenyl) 4-nitrobenzenesulfonate, while secondary and tertiary amines do not.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has no known biochemical or physiological effects on living organisms. However, it is important to handle (4-Tert-butylphenyl) 4-nitrobenzenesulfonate with care, as it is a strong oxidizing agent and can cause skin and eye irritation.
実験室実験の利点と制限
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for primary amines, its ability to form stable covalent bonds with proteins, and its ease of use. However, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate has some limitations, including its potential to cause protein denaturation, its sensitivity to pH and temperature, and its potential to interfere with other assays that use primary amines.
将来の方向性
There are several future directions for the use of (4-Tert-butylphenyl) 4-nitrobenzenesulfonate in research. One potential area of application is in the development of new protein quantification assays that are more sensitive and specific than current methods. Another potential area of application is in the modification of antibodies for use in immunoassays. Finally, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate could be used in the development of new enzyme activity assays that are more accurate and reliable than current methods.
Conclusion:
In conclusion, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate is a sulfonating agent that is widely used in the field of biochemistry and molecular biology. It has several advantages for lab experiments, including its high selectivity for primary amines and its ability to form stable covalent bonds with proteins. However, it also has some limitations, including its potential to cause protein denaturation and its sensitivity to pH and temperature. Despite these limitations, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate remains an indispensable tool for protein modification and quantification, and its use in research is likely to continue to expand in the future.
合成法
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate can be synthesized by reacting p-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces a mixture of nitrophenols, which are then separated and purified by recrystallization. The final product is obtained by treating the purified nitrophenol with sulfuric acid and sodium nitrite.
科学的研究の応用
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has been widely used in various research applications, including protein quantification, enzyme activity measurement, and antibody production. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can selectively react with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction can be used to quantify the amount of protein in a sample, as well as to measure the activity of enzymes that contain primary amines. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can also be used to modify antibodies, resulting in increased sensitivity and specificity in immunoassays.
特性
IUPAC Name |
(4-tert-butylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-4-8-14(9-5-12)22-23(20,21)15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOQGVWDQGOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


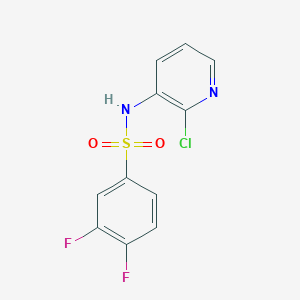
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)

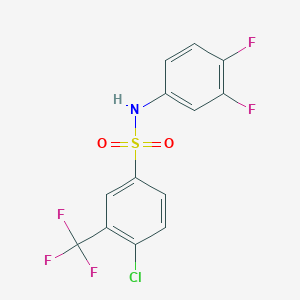

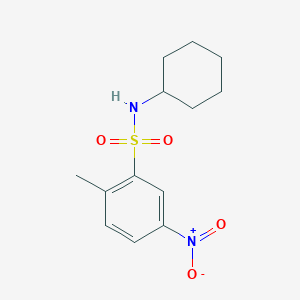
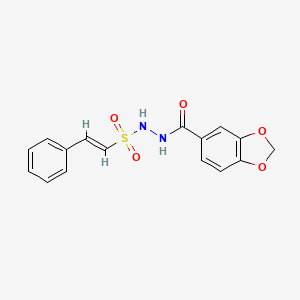
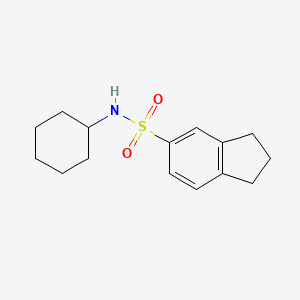
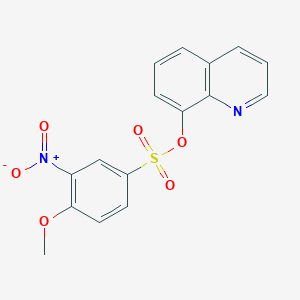
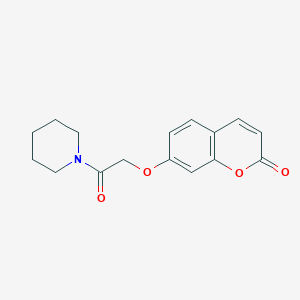
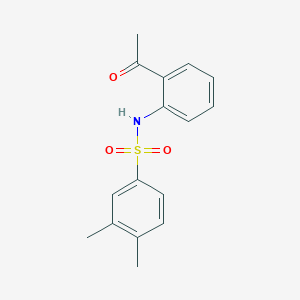
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)
![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)